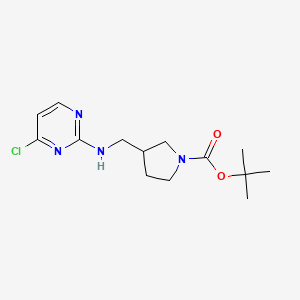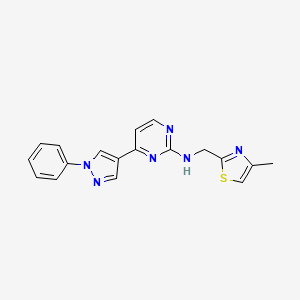
N-((4-Methylthiazol-2-yl)methyl)-4-(1-phenyl-1H-pyrazol-4-yl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-((4-Methylthiazol-2-yl)methyl)-4-(1-phenyl-1H-pyrazol-4-yl)pyrimidin-2-amine” is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-((4-Methylthiazol-2-yl)methyl)-4-(1-phenyl-1H-pyrazol-4-yl)pyrimidin-2-amine” typically involves multi-step organic reactions. The process may start with the preparation of the individual heterocyclic rings, followed by their sequential coupling.
Synthesis of 4-Methylthiazole: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Synthesis of 1-Phenyl-1H-pyrazole: This can be synthesized via the reaction of hydrazines with 1,3-diketones.
Coupling Reactions: The final step involves the coupling of the synthesized heterocycles with a pyrimidine derivative under specific conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic routes to improve yield and reduce costs. This may include the use of automated synthesizers, high-throughput screening of reaction conditions, and scale-up processes.
化学反応の分析
Types of Reactions
“N-((4-Methylthiazol-2-yl)methyl)-4-(1-phenyl-1H-pyrazol-4-yl)pyrimidin-2-amine” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, dichloromethane, and acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biochemical assays.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of “N-((4-Methylthiazol-2-yl)methyl)-4-(1-phenyl-1H-pyrazol-4-yl)pyrimidin-2-amine” depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
類似化合物との比較
Similar Compounds
N-((4-Methylthiazol-2-yl)methyl)-4-(1-phenyl-1H-pyrazol-4-yl)pyrimidin-2-amine: can be compared with other heterocyclic compounds such as:
Uniqueness
The uniqueness of “this compound” lies in its multi-heterocyclic structure, which may confer specific properties such as enhanced binding affinity, selectivity, or stability in various applications.
特性
分子式 |
C18H16N6S |
|---|---|
分子量 |
348.4 g/mol |
IUPAC名 |
N-[(4-methyl-1,3-thiazol-2-yl)methyl]-4-(1-phenylpyrazol-4-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C18H16N6S/c1-13-12-25-17(22-13)10-20-18-19-8-7-16(23-18)14-9-21-24(11-14)15-5-3-2-4-6-15/h2-9,11-12H,10H2,1H3,(H,19,20,23) |
InChIキー |
CCKMWOUAEXTSBZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CSC(=N1)CNC2=NC=CC(=N2)C3=CN(N=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6,8-Dibromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15062093.png)
![((2S,3S)-4-(tert-butoxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaph osphol-2-yl)di-tert-butylphosphine oxide](/img/structure/B15062101.png)

![(R)-3-(tert-Butyldimethylsiloxy)-4-[3-(trifluoromethyl)phenoxy]-1-butyne](/img/structure/B15062113.png)

![Ethyl 5-[(Diphenylmethylene)amino]-2-pyrimidinecarboxylate](/img/structure/B15062126.png)
![[(3S,4R,5S)-3,4,5-triacetyloxy-2-hydroxyoxan-2-yl]methyl acetate](/img/structure/B15062132.png)
![2-Oxetanone, 3-hexyl-4-[(2R)-2-[[tris(1-methylethyl)silyl]oxy]tridecyl]-, (3S,4S)-](/img/structure/B15062139.png)
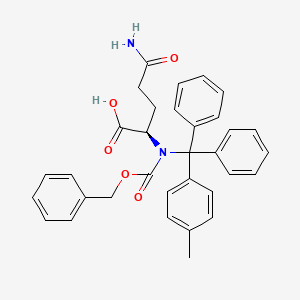
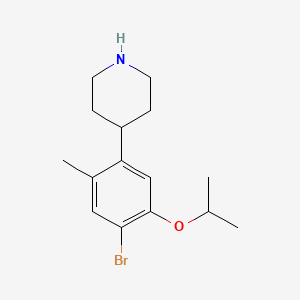
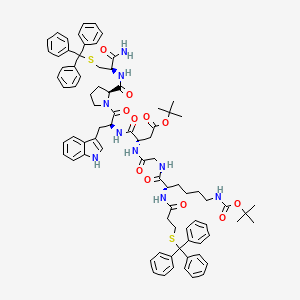
![tert-butyl (3aR,6S,8aR)-6-phenyl-3a,6-dihydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-2(3H)-carboxylate](/img/structure/B15062162.png)
